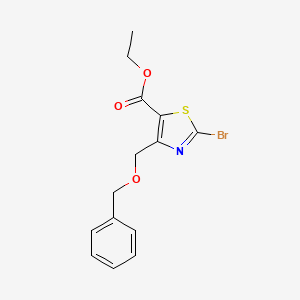

Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate

CAS No.:

Cat. No.: VC16239763

Molecular Formula: C14H14BrNO3S

Molecular Weight: 356.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14BrNO3S |

|---|---|

| Molecular Weight | 356.24 g/mol |

| IUPAC Name | ethyl 2-bromo-4-(phenylmethoxymethyl)-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C14H14BrNO3S/c1-2-19-13(17)12-11(16-14(15)20-12)9-18-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

| Standard InChI Key | YJFKIYRENJMNNP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)Br)COCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate belongs to the thiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The substitution pattern critically influences its reactivity and biological interactions:

-

2-Position: Bromine atom, enabling nucleophilic substitution reactions.

-

4-Position: Benzyloxymethyl group (-CH₂OCH₂C₆H₅), enhancing lipophilicity and membrane permeability.

-

5-Position: Ethyl ester (-COOEt), a common prodrug motif hydrolyzable to carboxylic acids in vivo.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄BrNO₃S |

| Molecular Weight | 356.24 g/mol |

| IUPAC Name | Ethyl 2-bromo-4-(phenylmethoxymethyl)-1,3-thiazole-5-carboxylate |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)Br)COCC2=CC=CC=C2 |

| XLogP3 | 3.34 (predicted) |

| Topological Polar Surface Area | 67.4 Ų |

The compound’s lipophilicity (LogP ≈ 3.34) suggests favorable membrane penetration, while its polar surface area (67.4 Ų) indicates moderate solubility in aqueous media.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from simpler thiazole precursors. While detailed protocols are proprietary, general steps include:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo carbonyl compounds.

-

Bromination: Electrophilic substitution at the 2-position using brominating agents like N-bromosuccinimide (NBS).

-

Benzyloxymethyl Introduction: Alkylation with benzyl chloromethyl ether under basic conditions.

A representative yield of 70–83% has been reported for analogous thiazole brominations , though solvent systems (e.g., acetonitrile/ethyl acetate) and catalysts (e.g., trimethylsilyl bromide) significantly impact efficiency .

Table 2: Comparative Synthesis Conditions for Brominated Thiazoles

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, DMF, 0°C → rt | 83% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH | 72.6% |

| Esterification | Ethanol, H₂SO₄, reflux | 89% |

Biological Activity and Mechanistic Insights

Mechanism of Action

The compound’s efficacy likely stems from:

-

Target Engagement: Interaction with cysteine proteases or tyrosine kinases via the electrophilic bromine atom.

-

Prodrug Activation: Ester hydrolysis to the carboxylic acid, enhancing target affinity.

Applications in Drug Development

Medicinal Chemistry

This compound serves as a versatile intermediate:

-

Antibiotic Pro-drugs: Ester hydrolysis yields carboxylic acids active against Gram-positive pathogens.

-

Kinase Inhibitors: The bromine atom facilitates cross-coupling reactions to generate biaryl scaffolds targeting EGFR or VEGFR .

Agrochemical Uses

Thiazole derivatives are pivotal in pesticide design. The benzyloxymethyl group may improve foliar adhesion, while bromine enhances insecticidal activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume